For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Barium Chloride Fluoride (BaClF): Crystal Structure and Properties
Barium chloride fluoride (BaClF) is an inorganic compound that exists naturally as the mineral zhangpeishanite, which belongs to the matlockite group.[1] This guide provides a comprehensive overview of its crystal structure, key properties, and the experimental protocols used for its synthesis and characterization.
Core Properties of Barium Chloride Fluoride
BaClF is a white crystalline solid with notable thermal stability.[2] It is poorly soluble in water.[1] The compound is primarily utilized as a precursor in the manufacturing of barium fluoride, which has applications in optical materials and specialty glasses.[2]
Physical and Chemical Properties
The fundamental properties of BaClF are summarized in the table below. This data is essential for applications ranging from materials science to chemical synthesis.
| Property | Value | Reference |
| Chemical Formula | BaClF | [1][3] |
| Molar Mass | 191.78 g/mol | [1][4] |
| Appearance | White crystals | [1][4] |
| Solubility in Water | Poorly soluble | [1] |
| EC Number | 237-277-4 | [1][4] |
| CAS Number | 13718-55-3 | [1][2] |
Optical and Thermal Properties
Barium chloride fluoride exhibits specific properties that make it valuable in specialized applications. Notably, it emits green light upon exposure to X-rays, a characteristic that is leveraged in the development of scintillation detectors for X-ray imaging.[2] The compound also possesses good thermal stability, allowing it to withstand high temperatures without decomposition.[2]
Crystal Structure
Barium chloride fluoride crystallizes in the tetragonal system, which is a distortion of the cubic fluorite structure of barium fluoride (BaF₂).[1] It is isostructural with matlockite (PbFCl).[5]
Crystallographic Data
The precise arrangement of atoms in the BaClF crystal lattice is defined by its space group and lattice parameters. These parameters are crucial for understanding the material's anisotropic properties and for computational modeling.
| Parameter | Value | Reference |
| Crystal System | Tetragonal | [1] |
| Space Group | P4/nmm | [5] |
Experimental Protocols
The synthesis and characterization of barium chloride fluoride can be achieved through several established methods. The choice of method often depends on the desired purity, crystal size, and scale of production.
Synthesis Methodologies
Two primary methods are employed for the synthesis of BaClF: a precipitation reaction and a high-temperature fusion method.
Method 1: Aqueous Precipitation This method involves the reaction of soluble barium chloride with a fluoride source in an aqueous solution.
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Protocol:
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Prepare separate aqueous solutions of barium chloride (BaCl₂) and ammonium fluoride (NH₄F).
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Slowly add the ammonium fluoride solution to the barium chloride solution under constant stirring.
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A white precipitate of barium chloride fluoride (BaClF) will form.[1]
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The precipitate is then isolated via filtration.
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Wash the collected solid with deionized water to remove any soluble impurities.
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Dry the final product in an oven at a suitable temperature to remove residual moisture.
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Method 2: Solid-State Fusion This approach involves the direct reaction of barium fluoride and barium chloride at elevated temperatures.
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Protocol:
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Thoroughly mix stoichiometric amounts of barium fluoride (BaF₂) and barium chloride (BaCl₂) powders.
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Place the mixture in a suitable crucible (e.g., alumina or platinum).
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Heat the mixture in a furnace until it melts, allowing the components to react according to the equation: BaF₂ + BaCl₂ → 2BaClF.[1]
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Cool the molten mixture slowly to allow for the crystallization of BaClF.
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The resulting solid can be crushed and purified if necessary.
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Structural Characterization
The confirmation of the BaClF phase and the determination of its crystal structure are typically performed using standard solid-state characterization techniques.
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Powder X-ray Diffraction (PXRD): This is the primary technique used to identify the crystalline phases present in a sample and to determine lattice parameters. The experimental diffraction pattern is compared with reference patterns from crystallographic databases to confirm the P4/nmm space group and tetragonal structure of BaClF.[5]
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Electron Microscopy: Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study the morphology, particle size, and crystal habit of the synthesized BaClF powder.[5]
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the synthesis and characterization processes, as well as the chemical relationships in its formation.
Caption: Experimental workflow for BaClF synthesis and characterization.
Caption: Chemical relationships in the primary synthesis routes of BaClF.
